B-(2-Methyl-3-quinolinyl)boronic acid
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Overview
Description
B-(2-Methyl-3-quinolinyl)boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(2-Methyl-3-quinolinyl)boronic acid typically involves the reaction of 2-methyl-3-quinoline with a boron-containing reagent. One common method is the direct borylation of the quinoline ring using a boronic acid or boronate ester under catalytic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors are often employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: B-(2-Methyl-3-quinolinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran, ethanol, or water.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Ketones: Formed through oxidation reactions.
Scientific Research Applications
B-(2-Methyl-3-quinolinyl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of B-(2-Methyl-3-quinolinyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and enzyme inhibition. The boronic acid group interacts with specific molecular targets, such as serine residues in enzymes, leading to the formation of stable complexes that inhibit enzyme activity .
Comparison with Similar Compounds
- 3-Quinolineboronic acid
- (3-Quinolyl)boronic acid
- Quinolin-3-ylboronic acid
Comparison: B-(2-Methyl-3-quinolinyl)boronic acid is unique due to the presence of a methyl group at the 2-position of the quinoline ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other quinoline-based boronic acids, this compound may exhibit different binding affinities and reaction kinetics, making it suitable for specific applications in synthetic chemistry and drug development .
Properties
Molecular Formula |
C10H10BNO2 |
---|---|
Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-9(11(13)14)6-8-4-2-3-5-10(8)12-7/h2-6,13-14H,1H3 |
InChI Key |
TWQIXLCYESNCMI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N=C1C)(O)O |
Origin of Product |
United States |
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